molecular formula C16H13ClN2O3 B2514762 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione CAS No. 859299-43-7

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B2514762
CAS No.: 859299-43-7
M. Wt: 316.74
InChI Key: WWUNRGKZUKYVIG-UHFFFAOYSA-N
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Description

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the isoindoline-1,3-dione core structure, along with the 5-chloro-2-methoxyphenyl group, imparts unique chemical and biological properties to this compound.

Biochemical Analysis

Biochemical Properties

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it binds with high affinity . This interaction is significant as it can modulate the receptor’s activity, potentially influencing neurological processes. Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its broad-spectrum biological activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D2 can alter cell signaling pathways, affecting neurotransmission and other cellular processes . Furthermore, this compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications, particularly in neurological disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For instance, its binding to the dopamine receptor D2 involves interactions with specific amino acid residues at the receptor’s allosteric binding site . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission through its interaction with the dopamine receptor D2 . At higher doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or other negative outcomes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with the dopamine receptor D2 can affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, the compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific tissues or compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the dopamine receptor D2 suggests that it may localize to regions of the cell where this receptor is abundant, such as the plasma membrane or specific intracellular compartments. This localization can influence the compound’s activity and its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step involves the preparation of the 5-chloro-2-methoxyaniline intermediate, which is then reacted with maleic anhydride under controlled conditions to form the desired isoindoline-1,3-dione derivative. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Pyridinedicarboximide
  • Phthalimide
  • N-Substituted isoindoline-1,3-dione derivatives

Uniqueness

2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

IUPAC Name

2-[(5-chloro-2-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-13(14)18-9-19-15(20)11-4-2-3-5-12(11)16(19)21/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNRGKZUKYVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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